molecular formula C16H18O2 B14728260 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl CAS No. 7168-55-0

2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl

Cat. No.: B14728260
CAS No.: 7168-55-0
M. Wt: 242.31 g/mol
InChI Key: PHSNYHFJEZIZBD-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2 It is a derivative of biphenyl, where two methoxy groups and two methyl groups are substituted at the 2,2’ and 5,5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2’-dimethoxybiphenyl and 5,5’-dimethylbiphenyl.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives.

Scientific Research Applications

2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

7168-55-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-methoxy-2-(2-methoxy-5-methylphenyl)-4-methylbenzene

InChI

InChI=1S/C16H18O2/c1-11-5-7-15(17-3)13(9-11)14-10-12(2)6-8-16(14)18-4/h5-10H,1-4H3

InChI Key

PHSNYHFJEZIZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C)OC

Origin of Product

United States

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